

Application Notes and Protocols for 6H05 in Cancer Therapy Research

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Compound of Interest		
Compound Name:	6H05	
Cat. No.:	B560153	Get Quote

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These application notes provide a detailed overview of **6H05**, a selective, allosteric inhibitor of the oncogenic KRAS(G12C) mutant, and its application in the development of new cancer therapies. While **6H05** was a pioneering compound in the discovery of a novel inhibitory pocket in KRAS(G12C), it is primarily utilized as a research tool and an intermediate for the synthesis of more potent inhibitors.[1][2] The protocols outlined below are based on established methodologies for evaluating KRAS(G12C) inhibitors.

Introduction to 6H05

6H05 is a disulfide fragment-based compound that covalently binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This interaction allosterically modifies the protein, disrupting its function and downstream signaling.[1][2] The discovery of **6H05** and its binding to a previously unrecognized "switch-II pocket" was a significant milestone, paving the way for the development of clinically approved KRAS(G12C) inhibitors like sotorasib and adagrasib.[2]

Chemical Structure:

Molecular Formula: C20H30ClN3O2S3

Molecular Weight: 476.12 g/mol



CAS Number: 1469338-01-9

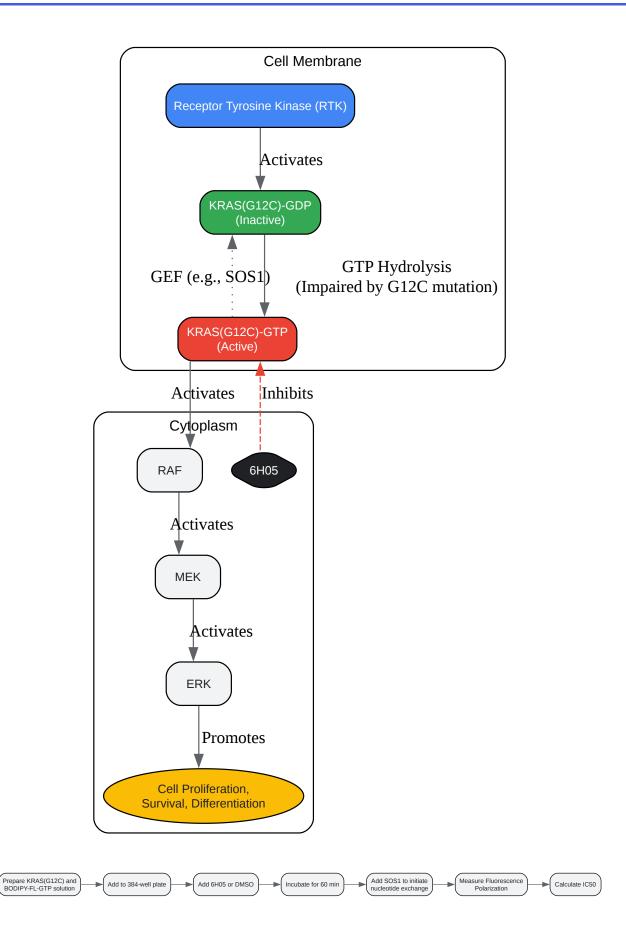
Mechanism of Action and Signaling Pathway

6H05 targets the KRAS protein, a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, KRAS activates downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth, a hallmark of many cancers.

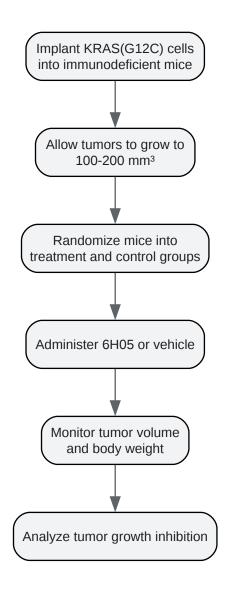
By binding to the switch-II pocket of KRAS(G12C), **6H05** locks the protein in an inactive, GDP-bound state. This prevents the engagement of downstream effector proteins such as RAF, thereby inhibiting the MAPK/ERK signaling cascade.

KRAS(G12C) Signaling Pathway Inhibition by 6H05









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References

- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective PMC [pmc.ncbi.nlm.nih.gov]







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